Luteolin 5-methyl ether

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

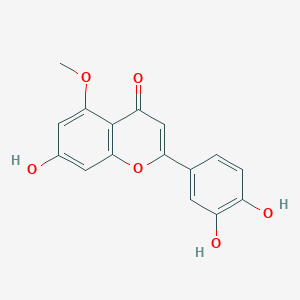

Luteolin 5-methyl ether represents a methoxylated derivative of the well-characterized flavonoid luteolin, belonging to the extensive family of flavone compounds within the broader polyphenolic class. The compound is officially catalogued in chemical databases with the Chemical Abstracts Service registry number 58115-29-0, providing a unique identifier for regulatory and research purposes. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, which precisely describes the structural arrangement of functional groups and ring systems.

The PubChem database assigns this compound the unique identifier CID 13964550, facilitating cross-referencing across multiple chemical information systems. Alternative systematic names include 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-, which follows the benzopyran nomenclature system commonly used for flavonoid compounds. The compound is also recognized by several synonyms, including 3',4',7-Trihydroxy-5-methoxyflavone and 5-O-methylluteolin, which emphasize different aspects of its chemical structure.

The molecular formula C16H12O6 indicates the presence of sixteen carbon atoms, twelve hydrogen atoms, and six oxygen atoms, yielding a molecular weight of 300.26 grams per mole. This composition reflects the addition of one methyl group (CH3) to the parent luteolin structure, specifically at the 5-position hydroxyl group, converting it to a methoxy functional group. The InChI key OZPMKAZMPNDLKX-UHFFFAOYSA-N provides a standardized chemical identifier that enables unambiguous identification across different computational platforms and databases. The simplified molecular-input line-entry system notation COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O accurately represents the connectivity pattern of atoms within the molecular structure.

Molecular Structure Elucidation: Crystallographic and Computational Modeling Approaches

The three-dimensional molecular architecture of this compound has been extensively characterized through advanced crystallographic techniques and computational modeling studies. The compound exhibits the characteristic flavone backbone consisting of a chromone core system (benzopyran-4-one) substituted with a phenyl ring at the 2-position. The presence of the methoxy group at the 5-position introduces specific conformational constraints that influence the overall molecular geometry and electronic distribution.

Computational modeling studies have revealed that the methoxy substitution at the 5-position significantly alters the electron density distribution compared to the parent luteolin compound. The methyl group attached to the oxygen atom at position 5 adopts a preferred orientation that minimizes steric interactions with neighboring aromatic protons. Three-dimensional conformational analysis indicates that the phenyl ring at the 2-position maintains a nearly planar arrangement with the chromone core, facilitating extended conjugation throughout the molecular framework.

X-ray crystallographic studies of related methoxyflavones provide insights into the solid-state packing arrangements and intermolecular interactions. The hydroxyl groups at positions 7, 3', and 4' participate in hydrogen bonding networks that stabilize the crystal lattice structure. The methoxy group at position 5 contributes to the hydrophobic regions of the molecular surface, influencing both solubility properties and potential biological interactions. Van der Waals molecular volume calculations indicate a value of approximately 247.20 cubic angstroms, while the topological polar surface area measures 100.13 square angstroms.

Density functional theory calculations have been employed to optimize the molecular geometry and predict spectroscopic properties. These computational approaches confirm the planarity of the flavone ring system and provide detailed information about bond lengths and angles. The calculated partition coefficient (log P) of 3.49 reflects the compound's lipophilic character, which is enhanced by the presence of the methoxy group compared to the more hydrophilic parent luteolin. The compound contains three hydrogen bond donors and six hydrogen bond acceptors, indicating significant potential for intermolecular interactions in both solution and solid phases.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of this compound, with detailed proton and carbon-13 spectra revealing the precise chemical environment of each atom within the molecule. Proton nuclear magnetic resonance analysis demonstrates characteristic signal patterns that distinguish this compound from its structural analogs. The methoxy protons at position 5 appear as a sharp singlet at δ 3.95 parts per million, integrating for three protons and confirming the presence of the O-methyl substitution.

The aromatic region of the proton spectrum exhibits distinct splitting patterns characteristic of the substituted phenyl ring system. Proton H-8 appears as a singlet at δ 6.62 parts per million, while H-6 resonates as a doublet at δ 6.20 parts per million with a coupling constant of 2 Hz, indicating meta coupling with H-8. The B-ring protons show characteristic patterns with H-2' appearing as a doublet at δ 7.48 parts per million, H-5' as a doublet at δ 6.94 parts per million, and H-6' as a doublet of doublets at δ 7.52 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals twenty-two distinct carbon environments, providing detailed information about the electronic environment of each carbon atom. The carbonyl carbon at position 4 resonates at δ 183.4 parts per million, characteristic of the flavone ketone functionality. The methoxy carbon appears at δ 56.3 parts per million, confirming the presence of the methyl ether linkage. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single-quantum coherence, and heteronuclear multiple-bond correlation, provide definitive assignments for all carbon and proton resonances.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The broad absorption band between 3280-3300 cm⁻¹ indicates the presence of hydroxyl groups capable of hydrogen bonding. The carbonyl stretching vibration appears at 1653 cm⁻¹, consistent with the α,β-unsaturated ketone system of the flavone structure. Aromatic carbon-carbon stretching vibrations are observed at 1608 and 1506 cm⁻¹, while carbon-oxygen stretching vibrations of phenolic groups appear at 1354 and 1257 cm⁻¹. The presence of ether linkages is confirmed by absorption bands at 1163 and 1022 cm⁻¹.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electron ionization mass spectrometry produces a molecular ion peak at m/z 300, consistent with the molecular formula C16H12O6. High-resolution mass spectrometry confirms the exact mass as 300.06339 atomic mass units. Characteristic fragmentation patterns include loss of methyl radicals and formation of phenolic fragments, providing structural confirmation and enabling differentiation from isomeric compounds.

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Methoxy signal at δ 3.95 ppm (3H, s); H-8 at δ 6.62 ppm (1H, s); H-6 at δ 6.20 ppm (1H, d, J=2 Hz) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl C-4 at δ 183.4 ppm; Methoxy carbon at δ 56.3 ppm; C-2 at δ 165.5 ppm |

| Infrared Spectroscopy | OH stretch: 3280-3300 cm⁻¹; C=O stretch: 1653 cm⁻¹; Aromatic C=C: 1608, 1506 cm⁻¹ |

| Mass Spectrometry | Molecular ion [M]⁺ at m/z 300; Exact mass: 300.06339 u |

Comparative Analysis with Parent Compound Luteolin and Structural Analogues

The structural relationship between this compound and its parent compound luteolin reveals significant insights into the effects of methoxylation on molecular properties and chemical behavior. Luteolin, with the molecular formula C15H10O6 and molecular weight 286.24 grams per mole, differs from its 5-methyl ether derivative by the replacement of a hydroxyl group with a methoxy group at position 5. This structural modification results in an increase of 14 mass units (CH2) and alters both the electronic distribution and hydrogen bonding capability of the molecule.

Nuclear magnetic resonance spectroscopic comparison reveals distinct differences in chemical shift patterns between luteolin and this compound. In the parent luteolin compound, the absence of the methoxy group results in different coupling patterns and chemical shifts for the A-ring protons. The 5-hydroxyl group in luteolin participates in intramolecular hydrogen bonding with the 4-carbonyl oxygen, a interaction that is absent in the 5-methyl ether derivative due to the replacement of the hydrogen-bonding hydroxyl with a methoxy group.

Comparative analysis with other methylated luteolin derivatives provides additional structural insights. Luteolin 7-methyl ether, another positional isomer, exhibits the methoxy substitution at the 7-position rather than the 5-position. This positional difference results in distinct spectroscopic signatures and altered physicochemical properties. The 7-methoxy derivative displays different hydrogen bonding patterns and exhibits modified ultraviolet absorption characteristics compared to the 5-methyl ether analog.

Chrysoeriol 5-methyl ether, also known as luteolin 5,3'-dimethyl ether, represents a di-methylated analog containing methoxy groups at both the 5 and 3' positions. This compound, with molecular formula C17H14O6 and molecular weight 314.29 grams per mole, demonstrates the cumulative effects of multiple methoxylation events on molecular properties. The presence of two methoxy groups further reduces the hydrogen bonding capacity and increases the lipophilic character compared to the mono-methylated this compound.

The comparative ultraviolet-visible spectroscopic analysis reveals important differences in electronic transitions between these related compounds. This compound exhibits absorption maxima at 262 nanometers (π–π* transition) and 293 nanometers (n–π* transition), which differ from the absorption pattern of the parent luteolin. These spectral differences reflect the altered electronic conjugation resulting from the methoxy substitution and provide a basis for analytical differentiation between structural analogs.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | UV λmax (nm) |

|---|---|---|---|---|

| Luteolin | C15H10O6 | 286.24 | Parent compound with 5-OH | 255, 370 |

| This compound | C16H12O6 | 300.26 | 5-position methoxylated | 262, 293 |

| Luteolin 7-methyl ether | C16H12O6 | 300.26 | 7-position methoxylated | Not specified |

| Chrysoeriol 5-methyl ether | C17H14O6 | 314.29 | 5,3'-dimethoxylated | Not specified |

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-14-5-9(17)6-15-16(14)12(20)7-13(22-15)8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPMKAZMPNDLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553400 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58115-29-0 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Luteolin 5-methyl ether, a derivative of the flavonoid luteolin, has garnered attention for its diverse biological activities. This compound, like its parent flavonoid, is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The exploration of this compound is crucial in understanding its therapeutic potential and mechanisms of action.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. Studies have shown that luteolin and its derivatives can scavenge free radicals effectively, contributing to their protective effects against various diseases.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is particularly noteworthy. Research indicates that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and GM-CSF in human keratinocytes (HaCaT cells) when stimulated by TNF-α. For instance, treatment with this compound resulted in a reduction of IL-6 expression by approximately 52% at a concentration of 12.5 μM, demonstrating its potential in managing inflammatory conditions .

Anticancer Properties

This compound shows promising anticancer activities through various mechanisms:

- Induction of Apoptosis : It has been found to induce apoptosis in cancer cells by activating caspase pathways and modulating p53 activity. For example, studies on human colon cancer cell lines demonstrated that luteolin could increase p53 phosphorylation and enhance the expression of pro-apoptotic factors .

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, such as G1 and G2/M phases, which is crucial for inhibiting cancer cell proliferation .

- Inhibition of Angiogenesis : this compound has been shown to inhibit angiogenesis by reducing VEGF production, which is essential for tumor growth and metastasis .

The biological activities of this compound are mediated through several biochemical pathways:

- Modulation of ROS Levels : By reducing reactive oxygen species (ROS), luteolin helps mitigate oxidative stress.

- Inhibition of Key Enzymes : It inhibits topoisomerases and other enzymes involved in cell proliferation and survival.

- Regulation of Signaling Pathways : The compound affects various signaling pathways, including NF-kappaB and PI3K/AKT pathways, which are critical in inflammation and cancer progression .

Study on Anti-inflammatory Effects

A study involving luteolin 7-methyl ether (a related compound) demonstrated significant reductions in inflammatory markers in TNF-α treated HaCaT cells. The findings suggest that similar derivatives like this compound could have comparable effects in treating inflammatory diseases .

Anticancer Research

In a comprehensive review, the anticancer effects of luteolin were highlighted across multiple cancer types. The review emphasized the importance of luteolin's ability to induce apoptosis and inhibit angiogenesis as key mechanisms for its anticancer activity .

Summary Table of Biological Activities

Scientific Research Applications

Antioxidant Properties

Luteolin and its derivatives, including luteolin 5-methyl ether, exhibit significant antioxidant activity. This property is crucial for combating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-Cancer Activity

Research has indicated that this compound possesses anti-cancer properties. In vitro studies on breast carcinoma cell lines (4T1) have shown that this compound exhibits low cytotoxicity with an IC50 value of approximately 428.24 µg/mL, suggesting it may inhibit tumor growth without causing significant harm to normal cells . The compound's mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-Inflammatory Effects

This compound has shown promise in reducing inflammation. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models. This effect is particularly relevant for conditions like atopic dermatitis, where inflammation plays a central role . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications for inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of luteolin derivatives have been well-documented. This compound may protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. These effects are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents . This application is particularly relevant in the context of rising antibiotic resistance.

Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound faces challenges regarding bioavailability. Research indicates that its absorption in the human body is limited due to rapid metabolism and excretion . Various strategies, including nanoformulations and lipid carriers, are being explored to enhance its bioavailability and therapeutic efficacy.

Case Study 1: Inhibition of IL-4 Expression

A study evaluated the effects of this compound on IL-4 expression in RBL-2H3 cells treated with phorbol myristate acetate (PMA). The results indicated that treatment with luteolin significantly inhibited IL-4 mRNA expression compared to controls, suggesting its potential in managing atopic conditions .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of this compound on breast cancer cells, researchers found low cytotoxicity levels with an IC50 value indicating a potential safety profile for further development as an anti-cancer agent .

Chemical Reactions Analysis

Acylation Reactions

Luteolin 5-methyl ether undergoes regioselective acylation at the 5-O position. A study demonstrated benzylation followed by palladium-catalyzed hydrogenation to yield 5-O-acyl derivatives (4a–i ) (Table 1) .

| Derivative | Acyl Group | Yield (%) | Rf Value (Solvent System) |

|---|---|---|---|

| 4a | Acetyl | 82 | 0.29 (1:3 PE:EtOAc) |

| 4b | Propionyl | 78 | 0.43 (1:3 PE:EtOAc) |

| 4c | Butyryl | 75 | 0.57 (1:3 PE:EtOAc) |

| 4d | Hexanoyl | 68 | 0.39 (1:2 PE:EtOAc) |

| 4g | Methyl succinyl | 32 | 0.26 (1:3 PE:EtOAc) |

Key observations:

-

Derivatives with shorter acyl chains (e.g., 4a , 4b ) showed increased polarity compared to the parent compound .

-

Methyl succinyl substitution (4g ) resulted in the lowest yield (32%) due to purification challenges .

Selective Deprotection and Functionalization

The 7-OH group exhibits higher acidity than 5-O-methyl, enabling selective deprotection and functionalization:

-

Thiophenolate-mediated deacetylation at C-7 achieved 68% yield of intermediate 2 , confirmed by ¹H NMR (δ = 12.87 for 5-OH, δ = 10.89 for 7-OH) .

-

Subsequent triflation of 2 yielded intermediate 3 , which underwent palladium-catalyzed cross-couplings to introduce aryl/alkyl groups .

Comparative Reactivity of 5-O-Methyl vs. 7-OH Groups

-

Hydrogen-bonding effects : The 5-O-methyl group’s lower reactivity compared to 7-OH is attributed to steric hindrance and electron-donating effects .

-

Solubility impact : Acylation at 5-O improved solubility in organic solvents (e.g., THF), whereas the parent compound was THF-insoluble .

Synthetic Challenges and Solutions

-

Di-acylation prevention : Limiting acyl chloride equivalents (0.9 molar ratio) minimized di-acyl byproducts during 7-O-palmitoyl synthesis .

-

Purification : Derivatives with aromatic acyl groups (e.g., 4h , 4i ) exhibited lower polarity (Rf = 0.39–0.55 in 2:1 PE:EtOAc), simplifying isolation .

Key Reaction Pathways

-

Benzylation

-

Hydrogenolysis

-

Triflation

Structural Confirmation Techniques

Comparison with Similar Compounds

Key Comparative Data

Table 1: Cytotoxicity and Receptor Binding of Selected Flavonoids

Table 2: Structural and Functional Differences

Mechanistic Insights and Contradictions

- AhR Binding vs. Cytotoxicity: Despite in silico predictions of AhR binding for this compound and cirsilineol, in vitro assays show negligible cytotoxicity, suggesting non-cytotoxic AhR modulation or off-target effects .

- Positional Isomerism : Methylation at the 5 vs. 7 position significantly alters bioactivity. For example, luteolin 7-methyl ether targets inflammatory cytokines, while the 5-methyl variant shows enzyme inhibition .

Preparation Methods

Natural Extraction from Plant Sources

Luteolin 5-methyl ether is primarily isolated from species within the Asteraceae and Cyperaceae families. The compound accumulates in aerial parts of plants, necessitating solvent-based extraction protocols. Polar solvents like methanol or ethanol are employed to solubilize the flavonoid, followed by chromatographic purification. For instance, column chromatography using silica gel with gradient elution (ethyl acetate/hexane) effectively separates this compound from co-occurring metabolites. However, natural extraction yields are inherently low (typically <0.5% dry weight), limiting scalability for large-scale applications.

Chemical Synthesis via Flavonoid Scaffold Construction

Direct Condensation and Cyclization

A landmark synthesis route, detailed in patent CN1666987A, utilizes phloroglucinol and 3,4-dimethoxy benzoyl acetic acid ethyl ester as starting materials. The process avoids protective group strategies, streamlining production:

- Condensation : Phloroglucinol reacts with 3,4-dimethoxy benzoyl acetic acid ethyl ester in phenyl ether at 140–160°C under vacuum (1330–6600 Pa). This step induces dealcoholization and dehydration, forming the flavanone intermediate 3',4'-dimethoxy-5,7-dihydroxyflavone.

- Demethylation : The intermediate undergoes aluminum chloride (AlCl₃)-catalyzed cleavage in pyridine at 160–180°C, selectively removing methyl groups from the 3' and 4' positions.

This method achieves an 81% yield in the demethylation step, with a total synthesis yield of 34.2%—significantly higher than earlier routes hampered by aurones byproducts.

Table 1: Reaction Conditions for Direct Synthesis

| Step | Reagents/Catalysts | Temperature (°C) | Pressure (Pa) | Yield (%) |

|---|---|---|---|---|

| Condensation | Phenyl ether | 140–160 | 1330–6600 | 42.2 |

| Demethylation | AlCl₃/pyridine | 160–180 | Atmospheric | 81.0 |

Silane-Protected Intermediate Route

An alternative pathway employs silane protection for hydroxyl groups during flavone assembly. Using 1,3-propanedione intermediates, lithium hexamethyldisilazide (LiHMDS) facilitates polyanion formation at −78°C under inert conditions. While this method minimizes side reactions, its operational complexity and cryogenic requirements hinder industrial adoption.

Semi-Synthesis from Flavonoid Precursors

Patent WO2015124113A1 outlines a semi-synthetic approach starting from hesperetin or hesperidin, abundant citrus flavonoids. The two-step process enhances atom economy:

- Dehydrogenation : Hesperetin reacts with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane at 80°C, converting the dihydroflavonol into a flavone skeleton.

- Demethylation : Aluminum chloride in pyridine selectively demethylates the 5-methoxy group, yielding this compound with 72% efficiency.

Table 2: Semi-Synthesis Parameters

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dehydrogenation | DDQ/dioxane | 80 | 6 | 85 |

| Demethylation | AlCl₃/pyridine | 160 | 4 | 72 |

This method leverages inexpensive precursors and avoids toxic chloromethyl ethers, aligning with green chemistry principles.

Purification and Characterization

Post-synthetic purification typically involves recrystallization from dimethylformamide/water (DMF/H₂O) and ethanol, achieving ≥98.5% purity. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 350 nm is standard for quality control. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

Q & A

Q. Methodological Answer :

- Storage : Store at -20°C (powder, stable for 3 years) or 4°C (solution, stable for 1 month) to prevent degradation .

- Handling : Use fume hoods to avoid inhalation of aerosols; wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste disposal : Neutralize with alkaline solutions before incineration; comply with local regulations for organic solvents .

- Toxicity : Classified as H315 (skin irritation) and H319 (eye irritation); conduct cytotoxicity assays (e.g., MTT) before in vivo studies .

What synthetic challenges arise in the regioselective methylation of luteolin to produce the 5-methyl ether derivative?

Methodological Answer :

Regioselective methylation at the 5-hydroxyl group is complicated by competing reactivity at 7- and 4'-positions. Strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., acetylating 7-OH) before methylating 5-OH .

- Phase-transfer catalysis : Enhances selectivity in biphasic systems (e.g., NaOH/CH₂Cl₂ with methyl iodide) .

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .

Confirm regiochemistry via NOESY NMR (proximity of methoxy to adjacent protons) and compare with synthetic intermediates .

What methodologies are recommended to evaluate the antioxidant and anti-inflammatory mechanisms of this compound?

Q. Methodological Answer :

- Antioxidant assays :

- Anti-inflammatory pathways :

- Molecular docking : Predict interactions with Keap1-Nrf2 or COX-2 targets using AutoDock Vina .

How can researchers investigate the epigenetic regulatory effects of this compound?

Q. Methodological Answer :

- DNA methylation : Perform MSP (Methylation-Specific PCR) or pyrosequencing to assess CpG island methylation in target genes .

- Histone modification : Use ChIP-seq to map histone acetylation (e.g., H3K27ac) or methylation marks .

- Epigenetic reader domains : Screen binding to BET proteins (e.g., BRD4) using AlphaScreen assays .

- In vivo models : Administer this compound in transgenic mice (e.g., ApoE⁻/⁻ for atherosclerosis) and profile tissue-specific epigenetic changes .

What analytical techniques ensure accurate quantification of this compound in plant extracts or biological samples?

Q. Methodological Answer :

- Electrochemical sensors : Utilize carbon paste electrodes modified with molecularly imprinted polymers (MIPs) for selective detection (LOD ~0.1 nM) .

- UHPLC-MS/MS : Optimize MRM transitions (m/z 301→286) with a C18 column and 0.1% formic acid in acetonitrile/water .

- Validation : Perform spike-recovery tests (85–115% acceptable range) and inter-day precision studies (RSD <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.